N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This structure is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step provides the related N-propargylenaminones.
Intramolecular cyclization: Catalyzed by Cs₂CO₃/DMSO, this step forms the final pyrrolopyrazine structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an antitumor agent and kinase inhibitor.
Mechanism of Action
The mechanism of action of N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial in cell signaling pathways related to inflammation and cancer . The compound’s structure allows it to bind selectively to certain kinases, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Another pyrrolopyrazine derivative with similar biological activities.
3-Amido-5-cyclopropylpyrrolopyrazines: Known for their kinase inhibitory properties.
Uniqueness
N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrrolopyrazine derivatives .
Properties
Molecular Formula |
C13H14N4O |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-cyclopropyl-N-prop-2-enyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-2-5-14-13(18)9-6-15-12-11(9)17-10(7-16-12)8-3-4-8/h2,6-8H,1,3-5H2,(H,14,18)(H,15,16) |
InChI Key |
FKGIMVBNGDTEQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
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